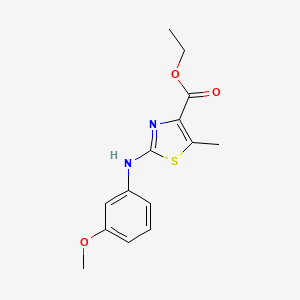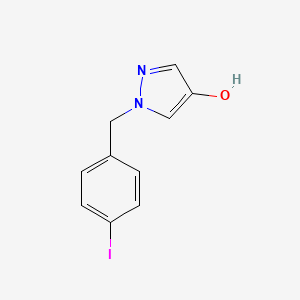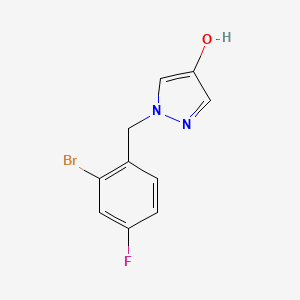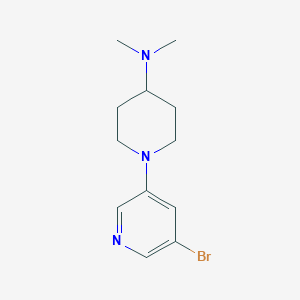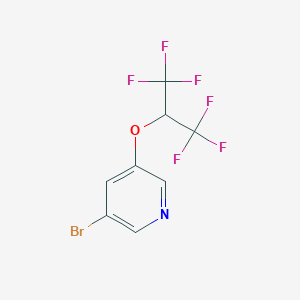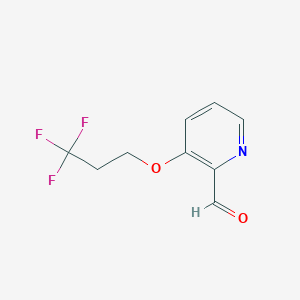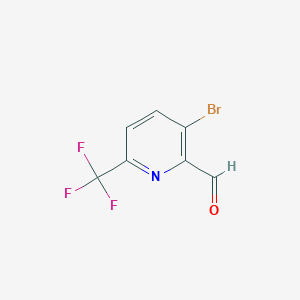
3-Bromo-6-(trifluoromethyl)picolinaldehyde
Vue d'ensemble
Description
3-Bromo-6-(trifluoromethyl)picolinaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is widely used in organic synthesis and has been found to have various applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Chiral CNN Pincer Palladium(II) Complexes
3-Bromo-6-(trifluoromethyl)picolinaldehyde has been utilized in the synthesis of chiral 2-aryl-6-(oxazolinyl)pyridine ligands. These ligands, derived from 6-bromo-2-picolinaldehyde, have been reacted with PdCl2 to form CNN pincer Pd(II) complexes. These complexes have applications in asymmetric allylation of isatins and Suzuki–Miyaura coupling reactions, demonstrating significant potential in asymmetric synthesis (Wang et al., 2014).
CNN Pincer Palladium(II) and Ruthenium(II) Complexes
Similarly, N-substituted-2-aminomethyl-6-phenylpyridines prepared from 6-bromo-2-picolinaldehyde have been used to synthesize CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit catalytic properties, particularly in the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).
Heterocyclic Ring Tautomers
The interaction of picolinaldehyde with bromohydrins, including 3-bromo-propanol, leads to the formation of novel heterocyclic ring tautomers. These compounds have potential applications in the study of chemical reaction mechanisms and the design of new heterocyclic compounds (Dewhurst & Jones, 1978).
Spectrophotometric Reagent for Cobalt Determination
Picolinaldehyde derivatives have been used as spectrophotometric reagents for the selective determination of cobalt, demonstrating their utility in analytical chemistry (Ariza, Pavón, & Pino, 1976).
Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex
3-Bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone, derived from 3-bromo-6-(trifluoromethyl)picolinaldehyde, has been used in synthesizing a tetra-nuclear macrocyclic Zn(II) complex. This complex is effective in the catalytic oxidation of benzyl alcohol, highlighting its potential in catalysis (Wang et al., 2021).
Amino Acid Dynamic Kinetic Resolution
Metal complexes of picolinaldehyde are identified as catalysts for the racemization of amino acids. They demonstrate activity toward various amino acid esters and have applications in chemoenzymatic dynamic kinetic resolutions, showcasing their versatility in organic synthesis (Felten, Zhu, & Aron, 2010).
Propriétés
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIONEGPNSCOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(trifluoromethyl)picolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)

